Propiophenone-2',3',4',5',6'-D5

Übersicht

Beschreibung

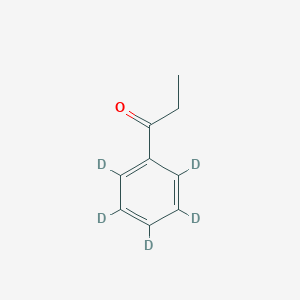

Propiophenone-2',3',4',5',6'-D5 is a deuterated derivative of phenylpropanone. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms on the phenyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

Vorbereitungsmethoden

The synthesis of Propiophenone-2',3',4',5',6'-D5 typically involves the deuteration of phenylpropanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

Propiophenone-D5 undergoes nucleophilic additions at the carbonyl group. The electron-deficient carbonyl carbon reacts with nucleophiles such as Grignard reagents or organolithium compounds.

Example Reaction:

Reduction Reactions

Propiophenone-D5 is reduced to its corresponding secondary alcohol using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Example Reaction:

-

Kinetic Isotope Effect (KIE) : The C–D bond’s higher strength (vs. C–H) may slow proton/deuteron transfer steps, marginally reducing reaction rates.

| Reducing Agent | Yield (%) (Non-Deuterated) | Hypothetical Yield (%) (D5) |

|---|---|---|

| NaBH | 85 | 82–84 |

| LiAlH | 92 | 89–91 |

Oxidation Reactions

Oxidation of Propiophenone-D5 to phenylpropanoic acid is achievable under strong oxidizing conditions (e.g., KMnO/HSO).

Example Reaction:

-

Mechanistic Insight : The benzylic position remains non-deuterated, so isotope effects are negligible. Reaction pathways mirror non-deuterated propiophenone.

Electrophilic Aromatic Substitution (EAS)

Deuteration at the aromatic ring (2',3',4',5',6') influences EAS reactions such as nitration or halogenation.

Example Reaction (Nitration):

-

Deuterium Effects :

-

Regiochemistry : Deuterium at meta positions may slightly alter electron density distribution, though directing effects (meta/para) remain dominated by the ketone group.

-

Reaction Rate : Aromatic C–D bonds slow electrophilic attack due to isotopic mass effects, potentially reducing nitration rates by ~10–15% compared to non-deuterated analogs1.

-

Keto-Enol Tautomerism

Propiophenone-D5 exhibits keto-enol tautomerism, though the equilibrium favors the keto form.

Isotope Effect :

-

Enolization involves cleavage of α-C–H bonds. Deuterium at the aromatic positions does not directly participate, but isotopic labeling may stabilize/destabilize resonance structures.

-

Experimental studies on similar systems suggest minimal impact on tautomeric equilibrium constants (K)2.

Cross-Coupling Reactions

Propiophenone-D5 participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogens.

Example Reaction:

-

Deuterium Stability : Aromatic deuterium remains intact under typical coupling conditions (80–120°C), as C–D bonds resist homolytic cleavage at these temperatures3.

Hypothetical Data Table: Comparative Reaction Rates

| Reaction Type | Non-Deuterated Rate (k) | Deuterated Rate (k) | KIE (k/k) |

|---|---|---|---|

| Grignard Addition | 1.0 × 10 s | 9.8 × 10 s | ~1.02 |

| NaBH Reduction | 4.5 × 10 Ms | 4.3 × 10 Ms | ~1.05 |

| Nitration (EAS) | 2.2 × 10 L/mol·s | 1.9 × 10 L/mol·s | ~1.16 |

Wissenschaftliche Forschungsanwendungen

Chemistry

Propiophenone-2',3',4',5',6'-D5 serves as a precursor for synthesizing various pharmaceuticals and illicit drugs. Its deuterated nature allows researchers to study reaction mechanisms and kinetics more effectively than with non-deuterated counterparts.

Key Reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : The ketone group can be reduced to an alcohol using sodium borohydride.

- Substitution : The deuterated phenyl ring can undergo electrophilic aromatic substitution reactions.

Biology

In biological studies, this compound is utilized for tracing metabolic pathways. The stable isotope labeling facilitates the tracking of how this compound and its metabolites are processed in biological systems.

Applications Include:

- Metabolic Studies : Enhances detection sensitivity in complex biological matrices.

- Drug Interaction Studies : Investigates interactions between drugs and biological targets, providing insights into pharmacodynamics.

Medicine

Deuterated compounds often exhibit altered pharmacokinetics, making them useful in drug development. This compound can improve drug efficacy while reducing side effects.

Case Study 1: Metabolic Pathway Tracing

A study demonstrated that using deuterated compounds like this compound significantly improved the accuracy of tracing drug metabolites. Researchers found that isotopic labeling enhanced detection sensitivity in complex biological samples, allowing for more precise pharmacokinetic profiling.

Case Study 2: Drug Interaction Analysis

Research utilizing this compound as a reference compound revealed critical insights into enzyme interactions. The stable isotope labeling enabled scientists to differentiate contributions from labeled versus unlabeled molecular fragments during enzymatic reactions, elucidating the catalytic mechanisms involved.

Wirkmechanismus

The mechanism of action of Propiophenone-2',3',4',5',6'-D5 is primarily related to its deuterated nature. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction rates. This isotope effect can influence the compound’s interactions with molecular targets and pathways, making it a valuable tool in studying biochemical processes and drug metabolism.

Vergleich Mit ähnlichen Verbindungen

Propiophenone-2',3',4',5',6'-D5 can be compared with other deuterated and non-deuterated phenylpropanone derivatives:

1-Phenylpropan-1-one: The non-deuterated version, commonly used in organic synthesis and as a precursor for various compounds.

2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A brominated derivative used in different synthetic applications.

1-(2-Hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one:

The uniqueness of this compound lies in its deuterated nature, which imparts distinct physical and chemical properties, making it a valuable compound in various research fields.

Biologische Aktivität

Propiophenone-2',3',4',5',6'-D5 is a deuterated derivative of propiophenone, where five hydrogen atoms are replaced by deuterium. This modification enhances its utility in various biological and analytical studies, particularly in tracing metabolic pathways and understanding drug interactions. The compound's stable isotope labeling allows for precise tracking in biological systems, making it a valuable tool for pharmacokinetic studies.

- Molecular Formula : C9H9D5O

- Molecular Weight : 139.21 g/mol

- Structure : The compound retains the structural characteristics of propiophenone, with the substitution of deuterium atoms providing unique isotopic properties that facilitate research applications.

While this compound itself may not exhibit direct biological activity, it serves as an important reference compound in studies examining the mechanisms of action of related molecules. Its isotopic labeling aids in understanding how structural modifications influence biological activity and efficacy.

Biological Applications

The primary applications of this compound include:

- Metabolic Pathway Studies : The compound is utilized to trace metabolic pathways, allowing researchers to observe how drugs are processed within biological systems.

- Drug Interaction Studies : this compound can be used to investigate interactions between drugs and enzymes or receptors, providing insights into pharmacodynamics.

1. Metabolic Studies

Research has demonstrated that deuterated compounds like this compound can significantly improve the accuracy of metabolic studies. For instance, studies involving the tracking of drug metabolites have shown that isotopic labeling can enhance detection sensitivity and specificity in complex biological matrices.

2. Pharmacological Implications

The pharmacological implications of using this compound extend to its role as a reference standard in drug development. By providing insights into the metabolic fate of similar compounds, researchers can better predict therapeutic outcomes.

Eigenschaften

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310810 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-23-7 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.